molecular formula C16H10O9 B1593796 1,2-Benzenedicarboxylic acid, 4,4'-oxybis- CAS No. 7717-76-2

1,2-Benzenedicarboxylic acid, 4,4'-oxybis-

Cat. No. B1593796
CAS RN: 7717-76-2
M. Wt: 346.24 g/mol
InChI Key: AIVVXPSKEVWKMY-UHFFFAOYSA-N
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Patent
US05153335

Procedure details

4-Chlorophthalic anhydride (10 g, 55 mmol), potassium benzoate (1.0 g, 6.2 mmol), and N-methylpyrrolidinone (25 g) were heated to about 175.C. Potassium carbonate (3.87 g, 28 mmol) was added and the suspension was heated to about 175.C. After 2 hours, GC analysis indicated a greater than 97% conversion to 4,4'-oxydiphthalic anhydride. The solvent was removed under reduced pressure and the residue treated with an aqueous 25% sodium hydroxide solution. The solution was acidified with concentrated HCl. The solid was collected and dried to give 4,4'-oxydiphthalic acid (4.85 g) mixed with some sodium chloride. The tetra acid was cyclized and recrystallized from hot acetic anhydride (2.4 mL) and filtered to remove salts to give 4,4'-oxydiphthalic anhydride, 4.2 g.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium benzoate
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C2C(=O)OC(=[O:7])C2=CC=1.C([O-])(=O)C1C=CC=CC=1.[K+].[C:23](=[O:26])([O-:25])[O-].[K+].[K+].[CH:29]1[C:34]([O:35][C:36]2[CH:41]=[CH:40][C:39]3C([O:44][C:45](=[O:46])[C:38]=3[CH:37]=2)=O)=[CH:33][C:32]2[C:47]([O:49][C:50](=[O:51])[C:31]=2[CH:30]=1)=[O:48]>CN1CCCC1=O>[O:35]([C:36]1[CH:37]=[C:38]([C:45]([OH:44])=[O:46])[C:39](=[CH:40][CH:41]=1)[C:23]([OH:25])=[O:26])[C:34]1[CH:33]=[C:32]([C:47]([OH:49])=[O:48])[C:31](=[CH:30][CH:29]=1)[C:50]([OH:51])=[O:7] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Name
potassium benzoate
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)[O-].[K+]
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
25 g
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
175.C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue treated with an aqueous 25% sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O(C=1C=C(C(C(=O)O)=CC1)C(=O)O)C=1C=C(C(C(=O)O)=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.